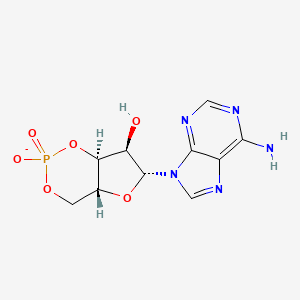

![molecular formula C28H34N2O B1240678 3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)

3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SL-3111 ist eine synthetische Verbindung, die für ihre selektive Bindung und volle Agonistenaktivität am δ-Opioidrezeptor bekannt ist . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Schmerzbehandlung und der Behandlung von Sucht.

Vorbereitungsmethoden

Die Synthese von SL-3111 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 4-[(N-Allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamid . Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die entsprechenden Ausgangsstoffe und Reagenzien beinhalten.

Alkylierung: Der Piperidinring wird dann alkyliert, um die Allylgruppe einzuführen.

Kupplungsreaktion: Das alkylierte Piperidin wird mit einem Phenylamin-Derivat gekuppelt, um das gewünschte Zwischenprodukt zu bilden.

Endmontage: Das Zwischenprodukt wird dann unter bestimmten Bedingungen mit N,N-Diethylbenzamid umgesetzt, um SL-3111 zu ergeben.

Industrielle Produktionsmethoden für SL-3111 würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

SL-3111 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SL-3111 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Reagenzien für die Oxidation sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Die Reduktion von SL-3111 kann unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zu reduzierten Derivaten führt.

Substitution: SL-3111 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Übliche Reagenzien für die Substitution sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

SL-3111 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: SL-3111 wird als Modellverbindung in Studien zur Opioidrezeptorbindung und -aktivität verwendet.

Biologie: Die Forschung an SL-3111 hat Einblicke in die Mechanismen der Opioidrezeptoraktivierung und Signalwege geliefert.

Medizin: SL-3111 hat potenzielle therapeutische Anwendungen in der Schmerzbehandlung und der Behandlung von Sucht aufgrund seiner selektiven Bindung an den δ-Opioidrezeptor.

Industrie: SL-3111 kann bei der Entwicklung neuer Pharmazeutika verwendet werden, die auf Opioidrezeptoren abzielen.

Wirkmechanismus

SL-3111 entfaltet seine Wirkung durch selektive Bindung an den δ-Opioidrezeptor . Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt, die zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen führen. Zu den molekularen Zielstrukturen, die an diesem Weg beteiligt sind, gehören G-Proteine und verschiedene nachgeschaltete Effektoren.

Vergleich Mit ähnlichen Verbindungen

SL-3111 ist einzigartig in seiner selektiven Bindung an den δ-Opioidrezeptor und unterscheidet sich dadurch von anderen Opioidrezeptorliganden wie BW373U86 und SNC-80 . Ähnliche Verbindungen umfassen:

BW373U86: Ein δ-Opioidrezeptoragonist mit unterschiedlichen Bindungseigenschaften im Vergleich zu SL-3111.

SNC-80: Ein weiterer δ-Opioidrezeptoragonist mit unterschiedlichen pharmakologischen Eigenschaften.

Das einzigartige Bindungsprofil und die volle Agonistenaktivität von SL-3111 machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C28H34N2O |

|---|---|

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

3-[(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methyl]phenol |

InChI |

InChI=1S/C28H34N2O/c1-28(2,3)25-14-12-23(13-15-25)27(24-10-7-11-26(31)20-24)30-18-16-29(17-19-30)21-22-8-5-4-6-9-22/h4-15,20,27,31H,16-19,21H2,1-3H3 |

InChI-Schlüssel |

PNVIEMCZBRMSPB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CCN(CC3)CC4=CC=CC=C4 |

Synonyme |

1-(4-tert-butyl-3'-hydroxybenzhydryl)-4-benzylpiperazine SL 3111 SL-3111 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

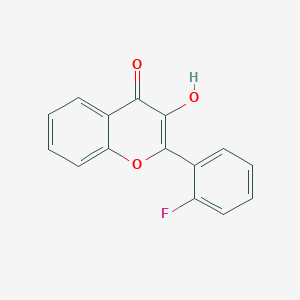

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

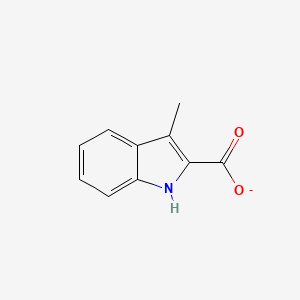

![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)

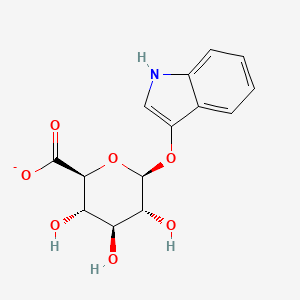

![13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B1240599.png)

![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)

amino}acetate](/img/structure/B1240621.png)